Perethylated beta-cyclodextrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

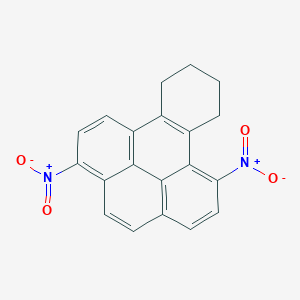

Perethylated beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of glucose subunits linked by α-(1,4) glycosidic bonds. This derivative is modified by the introduction of ethyl groups to improve its chemical and physical properties for various applications.

Synthesis Analysis

The synthesis of perethylated beta-cyclodextrin involves the substitution of hydrogen atoms in the hydroxyl groups of beta-cyclodextrin with ethyl groups. This process enhances the solubility and stability of the molecule. Minmin Liang et al. (2004) demonstrated a method to coat perethylated beta-cyclodextrin onto fused-silica capillary using sol-gel technology, which simplified conventional preparation steps and improved thermal stability (Liang et al., 2004).

Molecular Structure Analysis

The molecular structure of perethylated beta-cyclodextrin shows significant distortion due to perethylation. The host molecule adopts a conformation different from those of permethylated and peracetylated forms. The perethylated derivative features two halves connected at kink sites, with hydrogen bonding stabilizing the structure (Caira & Cruickshank, 2009).

Chemical Reactions and Properties

Perethylated beta-cyclodextrin can form inclusion complexes with various substances, demonstrating its ability to encapsulate molecules within its structure. This inclusion ability is influenced by the size, shape, and hydrophobicity of the guest molecule, and is a key feature in its applications in catalysis and molecular recognition.

Physical Properties Analysis

The physical properties of perethylated beta-cyclodextrin, such as solubility and thermal stability, are significantly improved compared to its parent molecule. For instance, the sol-gel coated perethylated beta-cyclodextrin on capillary columns exhibited outstanding thermal stability up to 300 degrees Celsius and high efficiency in chromatographic separations (Liang et al., 2004).

Applications De Recherche Scientifique

Cyclodextrin Applications in Drug Delivery and Pharmaceutical Industry

Cyclodextrins, including beta-cyclodextrin derivatives, are renowned for their ability to form inclusion complexes with various molecules, significantly impacting the solubility, stability, and bioavailability of drugs. These cyclic oligosaccharides can encapsulate guest molecules within their hydrophobic cavity, making them particularly valuable in pharmaceutical formulations. This complexation can lead to improvements in drug dissolution rates and bioavailability, facilitating the development of more effective drug delivery systems. The versatility of cyclodextrins extends to various pharmaceutical applications, including enhancing the oral bioavailability of drugs, serving as excipients in drug formulations, and potentially reducing drug irritation in different routes of drug administration such as nasal, ophthalmic, transdermal, and rectal delivery systems (Carrier, Miller, & Ahmed, 2007); (Shimpi, Chauhan, & Shimpi, 2005).

Enhancing Environmental Applications

Beyond pharmaceuticals, cyclodextrins have been explored for environmental applications, such as water and wastewater treatment. Their ability to form host-guest complexes with pollutants enables the removal of hazardous substances from water, contributing to environmental protection and sustainability efforts. Cyclodextrin-based adsorbents, including those synthesized with cyclodextrin-epichlorohydrin polymers, have shown potential in removing pollutants from aqueous solutions, demonstrating the material's versatility and effectiveness in environmental remediation (Crini & Morcellet, 2002); (Crini, 2021).

Food Industry Applications

In the food industry, cyclodextrins have been employed as additives to improve the quality and shelf life of food products. Their capacity to form inclusion complexes with lipophilic nutrients and flavor constituents can enhance the sensory qualities of food, demonstrating their broad utility beyond pharmaceuticals (Pereira et al., 2021).

Orientations Futures

Perethylated beta-cyclodextrin has been of great interest to scientists and researchers in both academia and industry for over a century . Its unique properties have led to its use in various applications, including the pharmaceutical industry, as well as the food, cosmetic, and biotechnology industries . Future research will likely continue to explore the potential applications of perethylated beta-cyclodextrin .

Propriétés

IUPAC Name |

(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H154O35/c1-22-85-43-50-57-64(92-29-8)71(99-36-15)78(106-50)114-58-51(44-86-23-2)108-80(73(101-38-17)65(58)93-30-9)116-60-53(46-88-25-4)110-82(75(103-40-19)67(60)95-32-11)118-62-55(48-90-27-6)112-84(77(105-42-21)69(62)97-34-13)119-63-56(49-91-28-7)111-83(76(104-41-20)70(63)98-35-14)117-61-54(47-89-26-5)109-81(74(102-39-18)68(61)96-33-12)115-59-52(45-87-24-3)107-79(113-57)72(100-37-16)66(59)94-31-10/h50-84H,22-49H2,1-21H3/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64+,65+,66+,67+,68+,69+,70+,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXDATQKMIKIRF-XEHVGNMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1C2C(C(C(O1)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(C(C7OCC)OCC)OC8C(OC(O2)C(C8OCC)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OCC)OCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OCC)OCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OCC)OCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OCC)OCC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OCC)OCC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OCC)OCC)COCC)COCC)COCC)COCC)COCC)COCC)OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H154O35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1724.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptakis(2,3,6-tri-O-ethyl)-|A-cyclodextrin | |

CAS RN |

111689-01-1 |

Source

|

| Record name | Perethylated beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111689011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-3-phosphonopropanoic acid](/img/structure/B56107.png)

![7-(Bromomethyl)thieno[2,3-c]pyridine](/img/structure/B56121.png)

![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)